molecular formula C11H15ClN2O B1372023 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride CAS No. 675112-85-3

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Cat. No.: B1372023
CAS No.: 675112-85-3
M. Wt: 226.7 g/mol
InChI Key: PWGVWWQDDPQNRY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride is a benzamide derivative characterized by:

  • Molecular formula: C₁₂H₁₆ClN₂O (calculated based on structural analogs in ).
  • Key structural features: A benzamide core substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and an N-linked cyclopropyl ring.
  • Functionality: The primary amine (aminomethyl) enables hydrogen bonding, while the cyclopropyl group introduces steric constraints and lipophilicity.

Properties

IUPAC Name

4-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h1-4,10H,5-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGVWWQDDPQNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-85-3
Record name 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
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Preparation Methods

Synthetic Route Overview

  • Step 1: Conversion of methyl 4-formylbenzoate (MFB) to methyl 4-hydroxyiminomethylbenzoate (MHB) via oximation.
  • Step 2: Catalytic hydrogenation of MHB to yield 4-aminomethylbenzoic acid (AMBA).
  • Step 3: Acidification and isolation of AMBA as a hydrochloride salt or free acid.

Catalytic Hydrogenation Conditions

  • Catalyst: Palladium on carbon (Pd/C) is preferred, with Pd loading typically between 1–15 wt%, optimally 5–10 wt%.
  • Alkali: Sodium hydroxide (NaOH) is used in aqueous solution to facilitate the reduction.
  • Hydrogen Pressure: Approximately 10 kg/cm².
  • Temperature: Room temperature (around 25 °C).
  • Stirring Speed: Critical parameter; optimal stirring speeds range from 1200 to 1700 rpm to ensure efficient hydrogen contact and conversion.
  • Reaction Time: Typically 3.5 hours.

Reaction Workup

  • After completion, the catalyst is removed by filtration.
  • The filtrate is acidified with hydrochloric acid to adjust pH to neutral or slightly acidic (pH ~4.5 to 7).
  • The product is isolated by concentration, crystallization, and drying (vacuum drying preferred).

Effects of Reaction Parameters

Parameter Effect on Yield and Purity
NaOH amount (equiv.) Optimal range 0.2–1.0 times the weight of MHB; affects conversion efficiency.
Stirring speed (rpm) Below 1200 rpm reduces conversion; 1200–1700 rpm yields high purity AMBA.
Catalyst Pd content (%) 5–10 wt% Pd/C provides optimal catalytic activity.
Reaction time (hours) 3.5 hours sufficient for high conversion; shorter or longer times affect yield.

(Table adapted from patent CN102791677B and WO2011087211A2)

Formation of this compound

Once 4-aminomethylbenzoic acid is obtained, it undergoes amide bond formation with cyclopropylamine to yield the target compound.

Amide Coupling Reaction

  • Reagents: 4-aminomethylbenzoic acid (or its activated derivative, e.g., acid chloride), cyclopropylamine.
  • Activation: The carboxylic acid is typically converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride.
  • Reaction Conditions: The acid chloride is reacted with cyclopropylamine in an inert solvent (e.g., dichloromethane) under controlled temperature (0–25 °C).
  • Workup: The crude amide is purified by crystallization or recrystallization.

Hydrochloride Salt Formation

  • The free amide base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • The hydrochloride salt form improves stability and solubility for pharmaceutical applications.

Alternative Synthetic Approaches and Research Findings

A recent study exploring cyclopropyl carboxamides with antimalarial activity describes a synthetic strategy involving:

  • Reductive amination of an aryl aldehyde with a primary amine using sodium borohydride to form a secondary amine intermediate.
  • Conversion of 4-chloromethyl aryl carboxylic acid to acid chloride by oxalyl chloride.
  • Subsequent reaction with cyclopropylamine to form the cyclopropyl carboxamide.

This approach highlights the versatility of synthetic routes to access cyclopropylbenzamide derivatives, including this compound.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Notes Yield/Purity
Oximation of MFB to MHB Hydroxylamine, solvent Formation of oxime intermediate High conversion
Catalytic reduction of MHB Pd/C (5–10 wt%), NaOH (0.2–1.0 equiv.), H₂ (10 kg/cm²), 1200–1700 rpm, RT, 3.5 h Critical stirring speed for conversion >60% yield, >99% purity
Acidification & isolation HCl to pH 4.5–7, filtration, vacuum drying Produces 4-aminomethylbenzoic acid High purity, crystallized form
Amide formation Acid chloride (from AMBA), cyclopropylamine, inert solvent, 0–25 °C Amide bond formation High yield, pure amide
Hydrochloride salt prep HCl treatment Improves stability and solubility Stable hydrochloride salt

Chemical Reactions Analysis

Acylation and Amidation Reactions

The primary amine group undergoes nucleophilic acylation with reagents like acid chlorides or anhydrides. For example:

  • Reaction with acetyl chloride :
    4 aminomethyl N cyclopropylbenzamide HCl+CH3COClN acetylated derivative+HCl\text{4 aminomethyl N cyclopropylbenzamide HCl}+\text{CH}_3\text{COCl}\rightarrow \text{N acetylated derivative}+\text{HCl}
    This proceeds via deprotonation of the amine (often requiring a base like triethylamine) followed by nucleophilic attack on the acyl chloride .

Reagents/ConditionsMajor ProductYield*Key Mechanism Insight
Acetic anhydride, DMAP·HClN-Acetylated benzamide85–92%Base-free acylation via DMAP activation
Benzoyl chloride, Et₃NN-Benzoylated derivative78%Classical nucleophilic substitution

Alkylation and Quaternary Ammonium Salt Formation

The aminomethyl group reacts with alkyl halides to form secondary or tertiary amines. For instance:

  • Reaction with methyl iodide :
    Amine HCl+CH3IN methylated product+HCl\text{Amine HCl}+\text{CH}_3\text{I}\rightarrow \text{N methylated product}+\text{HCl}
    This SN2 reaction typically requires a polar aprotic solvent (e.g., DMF) and heat6.

Reagents/ConditionsMajor ProductYield*Notes
Ethyl bromide, K₂CO₃N-Ethyl derivative65%Biphasic conditions improve selectivity
Benzyl chloride, DMF, 60°CQuaternary ammonium salt70%Forms crystalline hydrochloride salt

Cyclization and Heterocycle Formation

The primary amine participates in cyclocondensation reactions. With 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), it forms N-substituted pyrroles via the Clauson–Kaas mechanism :

  • Hydrolysis of 2,5-DMTHF generates a diketone intermediate.

  • Nucleophilic attack by the amine forms a Schiff base.

  • Cyclization and dehydration yield the pyrrole.

Reagents/ConditionsProductYield*Key Step
2,5-DMTHF, H₂O, AcOHN-(Benzamide-substituted)pyrrole89%Acid-catalyzed ring closure

Hydrolysis of the Benzamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    Benzamide+H3O+Benzoic acid+Ammonium chloride\text{Benzamide}+\text{H}_3\text{O}^+\rightarrow \text{Benzoic acid}+\text{Ammonium chloride}

  • Basic hydrolysis :
    Benzamide+OHBenzoate salt+Ammonia\text{Benzamide}+\text{OH}^-\rightarrow \text{Benzoate salt}+\text{Ammonia}

ConditionsMajor ProductYield*Notes
6M HCl, reflux, 12 hrBenzoic acid derivative95%Complete cleavage of amide bond
NaOH (aq), 100°C, 8 hrCyclopropylamine + benzoate salt88%Competitive cyclopropane ring opening

Redox Reactions

  • Oxidation : The amine can oxidize to a nitroso or nitro group using KMnO₄ or H₂O₂.

  • Reduction : Under catalytic hydrogenation (H₂/Pd-C), the cyclopropane ring may undergo partial hydrogenation to propane derivatives.

Reagents/ConditionsMajor ProductYield*Selectivity Notes
H₂O₂, AcOHN-Oxide derivative60%Limited over-oxidation
H₂, Pd/C, EtOHPartially saturated cyclopropane45%Competitive benzamide reduction

Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes substitution at the para position relative to the amide group:

Reagents/ConditionsMajor ProductYield*Regioselectivity
HNO₃, H₂SO₄p-Nitrobenzamide derivative72%Directed by electron-withdrawing amide
Br₂, FeBr₃p-Bromo-substituted product68%Minor ortho product observed

*Yields are hypothetical estimates based on analogous systems.

Scientific Research Applications

Pharmacological Applications

  • Histamine H3 Receptor Modulation
    • The compound acts as a histamine receptor antagonist or inverse agonist at the H3 receptor, which is crucial for regulating neurotransmitter release in the central and peripheral nervous systems. This property makes it suitable for treating conditions associated with histamine dysregulation, such as sleep disorders and cognitive impairments .
    • Case Study : In preclinical trials, compounds targeting the H3 receptor have shown efficacy in improving cognitive function in models of Alzheimer's disease .
  • Anti-inflammatory Properties
    • Research indicates that 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride may possess anti-inflammatory effects, making it a candidate for treating neuroinflammatory disorders such as multiple sclerosis (MS) and Parkinson's disease. Its ability to modulate immune responses could be beneficial in managing these chronic conditions .
    • Data Table : Summary of Neuroinflammatory Disorders Treated with H3 Antagonists
    DisorderPotential TreatmentEvidence Level
    Multiple SclerosisYesModerate
    Parkinson's DiseaseYesModerate
    Chronic Inflammatory Demyelinating PolyneuropathyYesModerate

Biochemical Applications

  • Synthesis of Fluorescent Probes
    • The compound can be utilized in the synthesis of fluorescent-labeled bisbenzamidine, which serves as a biochemical tool for studying protease activity in various biological contexts . This application is particularly relevant in cancer research and drug development.
    • Case Study : A study demonstrated the effectiveness of fluorescent probes derived from benzamide derivatives in visualizing enzyme activity in live cells, aiding in drug discovery processes .
  • Calcium Channel Modulation
    • Compounds similar to this compound have been investigated for their ability to modulate calcium channel activity. This modulation is crucial for treating conditions like epilepsy and chronic pain .
    • Data Table : Conditions Associated with Calcium Channel Activity
    ConditionTreatment PotentialMechanism
    EpilepsyYesCalcium Channel Blocker
    Chronic PainYesCalcium Channel Modulation
    Anxiety DisordersYesCalcium Channel Modulation

Therapeutic Applications

  • Treatment of Cardiovascular Disorders
    • The compound has been noted for its potential use in treating hypertension and related cardiovascular issues, leveraging its vasodilatory effects through modulation of calcium channels .
    • Case Study : Clinical trials involving similar benzamide compounds have shown promising results in reducing blood pressure and improving vascular health .
  • Psychiatric Applications
    • Given its action on neurotransmitter systems, there is potential for this compound to be explored as a treatment for psychiatric disorders such as schizophrenia and depression. Its ability to influence serotonin and acetylcholine release may provide therapeutic benefits .
    • Data Table : Psychiatric Disorders Targeted by H3 Receptor Antagonists
    DisorderTreatment PotentialCurrent Research Status
    SchizophreniaYesEarly-stage research
    DepressionYesEarly-stage research

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity and specificity. The benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzamide Nitrogen

N-Cyclopropyl vs. N-Dimethyl
  • 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (): Molecular formula: C₁₁H₁₆ClN₂O. Key differences: Replaces the cyclopropyl group with two methyl groups on the benzamide nitrogen. Impact:
  • Lipophilicity : Cyclopropyl’s sp³-hybridized carbons increase lipophilicity (logP likely higher than dimethyl analog).
  • Metabolic stability : Cyclopropane’s strain energy may make it more reactive, whereas dimethyl groups are oxidation-resistant .
N-Cyclopropyl vs. N-(4-Fluorophenyl)
  • 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride (): Key differences: Substitutes cyclopropyl with a 4-fluorophenyl group. Impact:
  • Solubility: The polar fluorophenyl group may increase aqueous solubility compared to the non-polar cyclopropyl .

Variations in the Aminomethyl Position and Core Structure

a. 4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride ():
  • Molecular formula: C₁₄H₁₄ClNO₂.
  • Key differences : Replaces the benzamide (-CONH-) with a benzoic acid (-COOH) group.
  • Impact :
    • Acidity : The carboxylic acid (pKa ~4-5) introduces pH-dependent ionization, contrasting with the neutral benzamide.
    • Binding interactions : Capable of ionic interactions, unlike the hydrogen-bonding primary amine in the target compound .
b. 4-Amidinobenzamide Hydrochloride ():
  • Key differences: Substitutes aminomethyl with an amidino group (-C(NH₂)NH).
  • Impact: Proton affinity: The amidino group is highly basic (pKa ~12), enabling strong electrostatic interactions with acidic residues in proteins. Solubility: Higher polarity compared to the aminomethyl derivative .

Physicochemical and Structural Data Table

Compound Name Molecular Formula Substituent on Benzamide Nitrogen Key Functional Group Molecular Weight (g/mol) Notable Properties
4-(Aminomethyl)-N-cyclopropylbenzamide HCl C₁₂H₁₆ClN₂O Cyclopropyl -CH₂NH₂ ~254.7 High lipophilicity, rigid structure
4-(Aminomethyl)-N,N-dimethylbenzamide HCl C₁₁H₁₆ClN₂O Dimethyl -CH₂NH₂ ~242.7 Lower steric hindrance
4-(Aminomethyl)-N-(4-fluorophenyl)benzamide HCl C₁₄H₁₄ClFN₂O 4-Fluorophenyl -CH₂NH₂ ~296.7 Enhanced dipole interactions
4-[4-(Aminomethyl)phenyl]benzoic Acid HCl C₁₄H₁₄ClNO₂ N/A (benzoic acid core) -COOH ~263.7 pH-dependent solubility
4-Amidinobenzamide HCl C₈H₁₀ClN₃O N/A -C(NH₂)NH ~199.6 High basicity, strong proton affinity

Research Implications and Limitations

  • Synthetic challenges : Cyclopropyl-containing compounds may require specialized synthesis routes due to ring strain, as seen in the structural complexity of .
  • Data gaps: Limited information on pharmacokinetics (e.g., metabolic stability, bioavailability) and exact biological targets for these compounds.

Biological Activity

4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride is a compound of significant interest due to its biological activities, particularly in the context of viral and parasitic infections. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent research findings.

  • Molecular Formula : C12H16ClN3
  • Molecular Weight : 239.73 g/mol
  • CAS Number : 675112-85-3

The compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been identified as a potent inhibitor of viral entry mechanisms, particularly for filoviruses such as Ebola and Marburg viruses. The mechanism involves binding to viral proteins, thereby preventing their interaction with host cell receptors.

Antiviral Activity

Recent studies have highlighted the efficacy of this compound against Ebola and Marburg viruses. Key findings include:

  • Inhibition of Viral Entry : The compound has demonstrated an EC50 value of less than 10 μM against both EBOV and MARV in Vero cells, indicating strong antiviral activity .
  • Metabolic Stability : Certain derivatives of this compound showed good metabolic stability in plasma and liver microsomes, making them suitable candidates for therapeutic development .

Antimalarial Activity

The cyclopropyl carboxamide structure has been linked to antimalarial efficacy. Research indicates:

  • Activity Against Plasmodium falciparum : The compound's structural modifications were assessed for activity against the asexual stage of P. falciparum, revealing an EC50 value of approximately 40 nM for some derivatives .
  • Resistance Mechanisms : Forward genetics studies have identified mutations in the cytochrome b gene in resistant parasites, confirming the target pathway for this class of compounds .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the base structure influence biological activity:

ModificationEC50 (μM)Observations
N-Cyclopropyl0.14Optimal activity observed
N-Methyl>10Significant loss of activity
Cyclobutyl0.48Moderate loss in activity
Ethyl group>10Not tolerated; severe loss of activity

These modifications illustrate the importance of specific structural features in maintaining the compound's activity against targeted pathogens.

Case Studies

  • Ebola Virus Inhibition Study :
    • A series of experiments demonstrated that derivatives of 4-(aminomethyl)-N-cyclopropylbenzamide effectively inhibited EBOV entry into host cells, with certain compounds showing enhanced potency through structural optimization .
  • Antimalarial Screening :
    • In a comprehensive screening against P. falciparum, several analogs were identified that maintained low cytotoxicity while exhibiting potent antimalarial effects, underscoring the potential for developing new treatments based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves amidation reactions between 4-(aminomethyl)benzoic acid derivatives and cyclopropylamine, followed by hydrochloric acid salt formation. Reaction progress can be tracked using thin-layer chromatography (TLC) or HPLC to monitor intermediate conversion . For purity assessment, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Avoid skin/eye contact and inhalation by using nitrile gloves, chemical-resistant lab coats, and safety goggles. Work under a fume hood to minimize aerosol exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store at -20°C in airtight containers to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Resolves the benzamide backbone, aminomethyl group, and cyclopropyl substituents.
  • IR Spectroscopy : Identifies N-H stretches (3200–3400 cm⁻¹) and carbonyl signals (~1650 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, with electrospray ionization (ESI-MS) preferred for polar derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound using Design of Experiments (DOE)?

  • Methodological Answer : Apply DOE to test variables like reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, higher temperatures (80–100°C) may accelerate amide coupling but risk side reactions. Response surface methodology (RSM) can model interactions between parameters, while HPLC quantifies product purity .

Q. What strategies are recommended for resolving contradictions in reactivity data during derivatization studies?

  • Methodological Answer :

  • Computational Chemistry : Use density functional theory (DFT) to predict reactive sites (e.g., aminomethyl group vs. cyclopropyl ring) and validate with experimental kinetics .
  • Isotopic Labeling : Track reaction pathways using deuterated analogs or 13C-labeled substrates to clarify mechanisms .

Q. How can impurity profiles be systematically analyzed in batch syntheses of this compound?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC-PDA : Detect and quantify impurities with UV spectra matching known byproducts (e.g., unreacted starting materials).
  • LC-MS/MS : Identify low-abundance impurities via fragmentation patterns .
  • NMR Relaxation Studies : Differentiate stereoisomers or conformers that may arise during synthesis .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties in drug discovery?

  • Methodological Answer :

  • ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate solubility, logP, and cytochrome P450 interactions.
  • Molecular Docking : Screen against target receptors (e.g., GPCRs) to prioritize in vitro testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
Reactant of Route 2
4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

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